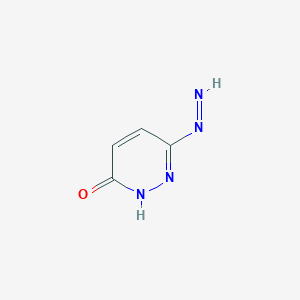6-Hydrazonopyridazin-3(6H)-one
CAS No.: 90932-14-2
Cat. No.: VC3242634
Molecular Formula: C4H4N4O
Molecular Weight: 124.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90932-14-2 |
|---|---|
| Molecular Formula | C4H4N4O |
| Molecular Weight | 124.1 g/mol |
| IUPAC Name | 3-diazenyl-1H-pyridazin-6-one |
| Standard InChI | InChI=1S/C4H4N4O/c5-6-3-1-2-4(9)8-7-3/h1-2,5H,(H,8,9) |
| Standard InChI Key | OGTOMFLCIIWBGF-UHFFFAOYSA-N |
| SMILES | C1=CC(=NNC1=O)N=N |
| Canonical SMILES | C1=CC(=NNC1=O)N=N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
6-Hydrazonopyridazin-3(6H)-one is identified by the CAS registry number 90932-14-2 and represents a nitrogen-rich heterocyclic compound with a hydrazone functional group attached to a pyridazinone ring system . The compound is also known by several synonyms including 3-hydrazino-6[1H]pyridazinone and 6-hydrazino-3(2H)-pyridazinone, which reflect different tautomeric forms of the same base structure .
Molecular Structure and Formula
The compound's structure features a six-membered pyridazinone ring with a hydrazone group at the 6-position. There appears to be some discrepancy in the literature regarding its precise molecular formula. According to one source, the molecular formula is reported as C4H4N4O , while another source lists it as C4H6N4O . This difference likely reflects various representations of the compound's tautomeric forms or different states of protonation. The most consistent representation appears to be C4H4N4O, which corresponds to the structure of 6-Hydrazonopyridazin-3(6H)-one as typically drawn in chemical literature .
Structural Representation
The chemical structure of 6-Hydrazonopyridazin-3(6H)-one features a pyridazine ring with a carbonyl group at position 3 and a hydrazone functional group at position 6. This arrangement creates a compound with multiple potential hydrogen bonding sites and tautomeric forms, contributing to its chemical versatility .
Physicochemical Properties
Key Physical Properties
The compound demonstrates several noteworthy physical properties that characterize its behavior and potential applications. These properties are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 124.10100* | g/mol |
| Density | 1.625 | g/cm³ |
| Boiling Point | 262.974 | °C (at 760 mmHg) |
| Flash Point | 112.843 | °C |
| PSA (Polar Surface Area) | 80.17000 | Ų |
| LogP | -0.62130 | - |
*Note: An alternative molecular weight of 126.118 g/mol is reported in some sources .
The compound's relatively high boiling point (262.974°C) suggests strong intermolecular forces, likely resulting from hydrogen bonding capabilities of the nitrogen atoms and carbonyl group . The negative LogP value (-0.62130) indicates that the compound is more soluble in polar solvents than in non-polar ones, which is consistent with its nitrogen-rich structure and potential for hydrogen bonding .
Chemical Reactivity
The reactivity of 6-Hydrazonopyridazin-3(6H)-one can be inferred from its structural features. The presence of the hydrazone group (-N=NH2) makes it potentially reactive in various chemical transformations including condensation reactions and coordination with metal ions. The carbonyl group at position 3 may participate in nucleophilic addition reactions, while the nitrogen atoms in the ring structure could engage in hydrogen bonding or act as coordination sites .
Synthesis and Preparative Methods
Historical Synthesis
Applications and Significance
Research Applications
Research History and Literature
Published Studies
The earliest documented research on 6-Hydrazonopyridazin-3(6H)-one appears to be from 1984, as referenced in the European Journal of Medicinal Chemistry by Szilagyi and colleagues . This suggests that the compound has been known to the scientific community for several decades, although the specific focus of this historical research is not detailed in the available search results.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Relationship to Other Pyridazinones
6-Hydrazonopyridazin-3(6H)-one belongs to the broader class of pyridazinone compounds, which are six-membered heterocyclic structures containing two adjacent nitrogen atoms and a carbonyl group. This class of compounds is known for its diverse biological activities and is considered a privileged structure in medicinal chemistry .
Distinguishing Features
The distinguishing feature of 6-Hydrazonopyridazin-3(6H)-one compared to other pyridazinones is the hydrazone functional group at position 6. This functional group introduces additional nitrogen atoms into the structure, potentially enhancing its hydrogen bonding capabilities and influencing its biological interactions .
Current Research Limitations and Future Directions
Knowledge Gaps
Based on the limited information available in the search results, there appear to be significant gaps in the published literature regarding detailed characterization, comprehensive applications, and biological activity of 6-Hydrazonopyridazin-3(6H)-one. Further research would be beneficial to establish its full potential in various applications .
Future Research Opportunities
Future research opportunities for 6-Hydrazonopyridazin-3(6H)-one might include:
-
Detailed structural analysis using advanced spectroscopic methods
-
Exploration of its biological activities and structure-activity relationships
-
Investigation of its potential as a building block for more complex molecules
-
Development of efficient and scalable synthetic routes
-
Exploration of its coordination chemistry with various metal ions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume